5-[(2-chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 2-chloro-6-fluorobenzyl bromide with 2-methylphenylhydrazine to form the intermediate, which is then cyclized with a suitable pyrimidine derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-[(2-chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or alcohols.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives at the chloro or fluoro positions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate .
Biology
In biological research, it is explored for its potential as a kinase inhibitor. Kinase inhibitors are crucial in the study of cell signaling pathways and cancer research .
Medicine
Medically, this compound is investigated for its potential anti-cancer properties. It has shown promising results in inhibiting the growth of certain cancer cell lines .
Industry
In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable component in various formulations .
Mechanism of Action
The mechanism of action of 5-[(2-chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves the inhibition of specific kinases, particularly CDK2 (cyclin-dependent kinase 2). By inhibiting CDK2, the compound interferes with the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include the ATP-binding site of CDK2, which is crucial for its kinase activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyrimidine structure but differ in their substitution patterns and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have an additional triazole ring, which can alter their biological properties.
Uniqueness
5-[(2-chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which enhances its kinase inhibitory activity. This makes it a promising candidate for further development as an anti-cancer agent .
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4O/c1-12-5-2-3-8-17(12)25-18-13(9-23-25)19(26)24(11-22-18)10-14-15(20)6-4-7-16(14)21/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEGJFVAJKWCNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.